
Copper bis(ethylenediamine) gold cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper bis(ethylenediamine) gold cyanide, also known as Cu[Et2N]2Au(CN)2, is a coordination compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that allows it to exhibit interesting properties, such as its ability to act as a catalyst in chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Copper bis(ethylenediamine) gold cyanide has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in catalysis. This compound has been found to exhibit excellent catalytic activity in various chemical reactions, such as the reduction of nitro compounds and the oxidation of alcohols.
Another potential application of this compound is in the field of nanotechnology. This compound has been used to synthesize gold nanoparticles with unique properties, such as enhanced stability and catalytic activity.
Wirkmechanismus
The mechanism of action of copper bis(ethylenediamine) gold cyanide is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. This property allows the compound to facilitate various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that the compound may have potential anticancer activity. This is because the compound has been found to induce cell death in cancer cells, while sparing normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using copper bis(ethylenediamine) gold cyanide in lab experiments is its excellent catalytic activity. This property allows the compound to facilitate various chemical reactions, which can be useful in the synthesis of new compounds.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity. The compound is highly toxic and can be hazardous to handle. Therefore, appropriate safety measures must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on copper bis(ethylenediamine) gold cyanide. One potential direction is to explore its potential applications in the field of medicine. As mentioned earlier, the compound has been found to exhibit potential anticancer activity. Therefore, further research could be conducted to explore its potential as a cancer treatment.
Another potential direction is to explore its potential applications in the field of renewable energy. The compound has been found to exhibit excellent catalytic activity, which could be useful in the synthesis of new materials for energy storage and conversion.
Conclusion:
In conclusion, this compound is a unique coordination compound that has been extensively studied for its potential applications in various fields of science. The compound exhibits excellent catalytic activity and has been used in the synthesis of new materials with unique properties. Although there is limited research on its biochemical and physiological effects, the compound has shown potential as an anticancer agent. Further research is needed to explore its potential applications in the field of medicine and renewable energy.
Synthesemethoden
The synthesis of copper bis(ethylenediamine) gold cyanide involves the reaction of gold cyanide with copper(II) ethylenediamine complex. The reaction occurs in an aqueous solution at room temperature and produces a yellow crystalline product. The yield of the product can be improved by optimizing the reaction conditions, such as the concentration of the reactants and the reaction time.
Eigenschaften
| 18974-18-0 | |
Molekularformel |
C14H18CuN8O4 |
Molekulargewicht |
681.75 g/mol |
IUPAC-Name |
copper;ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Cu/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
InChI-Schlüssel |
WVTUTXCVRWBLMV-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
| 18974-18-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


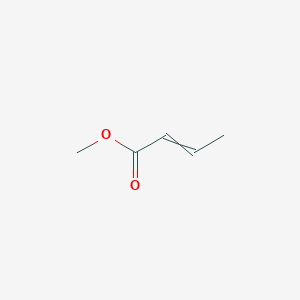

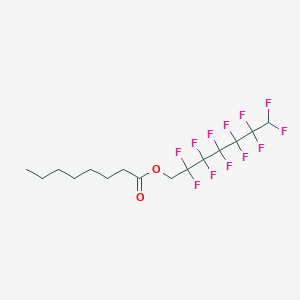
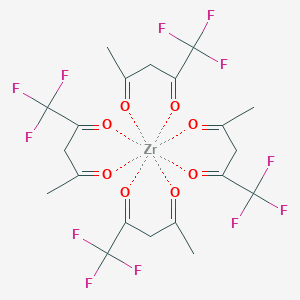
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)

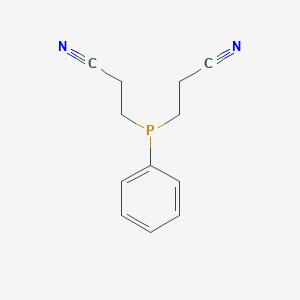
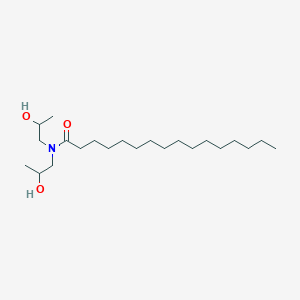

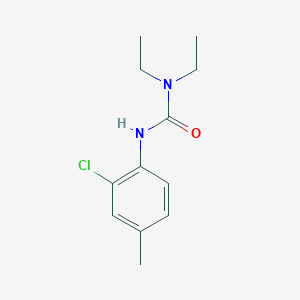
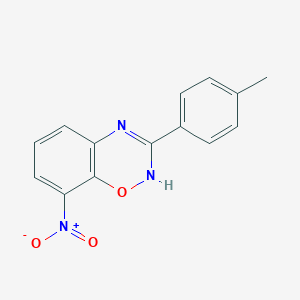


![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
